molecular formula C14H14N2OS B2368594 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927966-12-9

1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2368594
CAS No.: 927966-12-9
M. Wt: 258.34
InChI Key: XIMYGKBPDPDMOX-UHFFFAOYSA-N
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Description

1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a tetrahydroquinoline derivative featuring a thiophene-2-carbonyl group at position 1 and an amine at position 4. Its molecular formula is C₁₅H₁₅N₂OS, with a molecular weight of 283.36 g/mol. The compound serves as a scaffold for pharmacological studies, particularly in modulating amine-related biological targets .

Properties

IUPAC Name

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-11-5-6-12-10(9-11)3-1-7-16(12)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMYGKBPDPDMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves the condensation of 2-thienylcarbonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Carbonyl Group

The thienylcarbonyl group in the parent compound can be replaced with other aromatic or heteroaromatic moieties, altering electronic and steric properties:

Compound Name Carbonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Notes Reference
1-(4-Fluorophenylcarbonyl) derivative 4-Fluorophenyl C₁₆H₁₅FN₂O 270.30 Higher lipophilicity vs. thienyl
1-Benzoyl derivative Phenyl C₁₆H₁₆N₂O 252.31 Reduced heteroatom interaction
1-(2-Bromo-5-fluorophenyl) derivative 2-Bromo-5-fluorophenyl C₁₆H₁₄BrFN₂O 349.20 Enhanced halogen bonding potential

Key Findings :

  • Thienyl derivatives exhibit improved π-π stacking due to the sulfur atom’s electron-rich nature compared to phenyl or fluorophenyl groups .

Modifications on the Amine Side Chain

The tetrahydroquinoline scaffold’s amine group is often functionalized with alkyl or cyclic amines to optimize pharmacokinetics:

Compound Name Amine Substituent Yield (%) Purity (HPLC) MS (ESI) Key Feature Reference
1-(2-(Diethylamino)ethyl) derivative Diethylaminoethyl 90 99.6% 357.2 (M+1) Enhanced basicity
1-(3-(Dimethylamino)propyl) derivative Dimethylaminopropyl 92.2 N/A 234 (M+1) Extended linker for flexibility
1-(2-(1-Methylpyrrolidin-2-yl)ethyl) Chiral pyrrolidine 52 99.3% 369.2 (M+1) Stereochemical complexity

Key Findings :

  • Diethylaminoethyl substituents improve solubility in polar solvents due to increased basicity, whereas dimethylaminopropyl groups offer conformational flexibility .
  • Chiral pyrrolidine derivatives (e.g., compound 35 enantiomers) demonstrate stereoselective biological activity, with (S)-35 showing distinct optical rotation ([α] = −18.0°) vs. (R)-35 .

Physicochemical and Spectroscopic Data Comparison

NMR and Mass Spectral Trends

  • ¹H NMR : Thienylcarbonyl protons resonate at δ 7.67–7.55 ppm (doublets, J = 3–5 Hz), distinct from phenyl analogues (δ 7.3–8.0 ppm) .
  • ESI-MS : Molecular ion peaks align with calculated masses (e.g., 357.2 observed vs. 357.21 calculated for compound 50), confirming structural integrity .

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